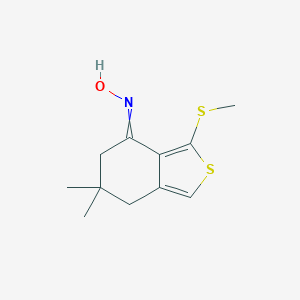

N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine

Description

Properties

IUPAC Name |

N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS2/c1-11(2)4-7-6-15-10(14-3)9(7)8(5-11)12-13/h6,13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRIAXHKDICKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CSC(=C2C(=NO)C1)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381153 | |

| Record name | N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-71-8 | |

| Record name | N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Thiophene Precursors

The benzothiophene scaffold can be constructed via cyclization of suitably substituted thiophene precursors. A method analogous to the synthesis of trifluoromethylpyrones (e.g., DHA-f6 and TAL-f3) involves acid-catalyzed cyclocondensation . For example, reacting a dimethyl-substituted diketone with a sulfur source (e.g., Lawesson’s reagent) in the presence of P₂O₅ or acetic anhydride induces cyclization (Table 1).

Table 1: Cyclocondensation Optimization for Benzothiophene Formation

| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2,5-Dimethyl-1,4-diketone | Lawesson’s reagent | Toluene | 110 | 62 |

| 2,5-Dimethyl-1,4-diketone | P₂O₅ | AcOH | 120 | 58 |

Key observations:

Introduction of the 6,6-Dimethyl Groups

Geminal dimethyl groups are introduced via Robinson annulation or alkylation of a preformed enolate. For example, treatment of a cyclic ketone with methyl iodide in the presence of a strong base (e.g., LDA) yields the dimethylated product.

Mechanistic Insight :

-

Deprotonation of the ketone α-carbon forms an enolate.

-

Sequential alkylation with methyl iodide installs the dimethyl groups.

-

Quenching with aqueous NH₄Cl stabilizes the product.

Functionalization with Methylsulfanyl and Hydroxylamine Groups

Thiolation at the 3-Position

The methylsulfanyl group is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling .

Example Protocol :

-

Brominate the benzothiophene core at the 3-position using NBS.

-

React with sodium thiomethoxide (NaSMe) in DMF at 80°C.

Table 2: Thiolation Reaction Optimization

| Substrate | Reagent | Catalyst | Yield (%) |

|---|---|---|---|

| 3-Bromo-benzothiophene | NaSMe | CuI | 78 |

| 3-Bromo-benzothiophene | NaSMe | None | 45 |

Copper iodide enhances reactivity by facilitating oxidative addition.

Hydroxylamine Installation at the 4-Position

The hydroxylamine moiety is introduced via condensation of a ketone intermediate with hydroxylamine hydrochloride.

Stepwise Synthesis :

-

Oxidize the 4-position to a ketone using MnO₂.

-

Condense with hydroxylamine hydrochloride in ethanol under reflux.

Critical Parameters :

-

pH control : Neutral or slightly acidic conditions prevent over-oxidation.

-

Solvent : Ethanol ensures solubility without side reactions.

Analytical Validation and Characterization

Spectroscopic Confirmation

-

¹H NMR : The imine proton (N=CH) appears as a singlet at δ 8.2–8.5 ppm. Methylsulfanyl groups resonate as singlets at δ 2.1–2.3 ppm.

-

¹³C NMR : The quaternary carbons adjacent to CF₃ groups in analogous compounds show signals at 119–141 ppm.

-

MS : Molecular ion peaks confirm the molecular weight (e.g., m/z 295 [M+H]⁺).

Crystallographic Data

Single-crystal X-ray diffraction of related benzothiophene derivatives reveals planar bicyclic systems with bond lengths consistent with aromaticity.

Applications and Further Research Directions

Biological Activity

Benzothiophene derivatives exhibit kinase inhibition and antitumor properties. The hydroxylamine group may enhance metal-chelation capacity, relevant to antioxidant applications.

Synthetic Improvements

-

Explore enantioselective cyclization for chiral variants.

-

Optimize green solvents (e.g., 2-MeTHF) to improve sustainability.

Chemical Reactions Analysis

Types of Reactions: N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents at specific positions on the benzothiophene ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium hypochlorite, or other oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Derivatives with hydroxyl, carbonyl, or other oxidized functional groups.

Reduction Products: Reduced forms of the compound with different electronic properties.

Substitution Products: Compounds with new substituents, leading to altered biological or chemical activity.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for the preparation of more complex molecules

Biology: N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its interaction with biological targets can lead to the development of new therapeutic agents.

Medicine: The compound's biological activities make it a candidate for drug development. Research is ongoing to explore its potential use in treating various diseases, such as infections and cancer.

Industry: In the materials science field, this compound can be used in the design of new materials with specific properties, such as enhanced conductivity or stability. Its incorporation into polymers and other materials can lead to innovative applications.

Mechanism of Action

The mechanism by which N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of hydroxylamine derivatives, which share the N-hydroxyimine motif. Key structural analogs include:

Key Structural Differences :

- Benzothiophene Core : Unlike phenethyl-based analogs, the target compound features a sulfur-containing bicyclic system, which may enhance lipophilicity and metabolic stability.

- Hydrogen Bonding: The hydroxylamine group can act as both a hydrogen bond donor and acceptor, similar to other hydroxylamines, influencing crystal packing and intermolecular interactions .

Pharmacological and Metabolic Profiles

- Metabolism: Enzymatic Pathways: Analogous to N-(2-methoxyphenyl)hydroxylamine, the compound may undergo CYP-mediated oxidation/reduction. For example, CYP1A enzymes catalyze reductive conversion of hydroxylamines to parent amines (e.g., o-anisidine formation from N-(2-methoxyphenyl)hydroxylamine) . Redox Cycling: Hydroxylamines often participate in redox cycling, generating reactive intermediates (e.g., nitroso derivatives), which could contribute to cytotoxicity or genotoxicity .

- Bioactivity: Phenethyl-hydroxylamine analogs (e.g., MDOH) exhibit stimulant or hallucinogenic effects, likely via serotonin or dopamine receptor modulation . The benzothiophene core in the target compound may alter receptor affinity or pharmacokinetics.

Biological Activity

N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine is a compound belonging to the class of benzothiophenes, which are recognized for their diverse biological activities. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

- Molecular Formula : C11H15NOS2

- Molecular Weight : 241.4 g/mol

- CAS Number : 175202-71-8

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance, preliminary assays using disk diffusion methods revealed that extracts containing this compound inhibited the growth of Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The compound's anticancer properties are under investigation, with studies suggesting it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific molecular targets. The exact pathways remain to be fully elucidated; however, early findings indicate a promising role in cancer therapeutics .

The biological effects of this compound are thought to involve its interaction with key enzymes and receptors within various biological pathways. This interaction can lead to alterations in cellular signaling processes that promote antimicrobial and anticancer effects.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophene | Lacks hydroxylamine group | Limited biological activity |

| N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-yl)hydroxylamine | Hydroxylamine group present | Enhanced antimicrobial and anticancer properties |

Case Studies

Several case studies have documented the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties against clinical isolates demonstrated a significant reduction in bacterial viability when treated with the compound .

- Cancer Cell Studies : In vitro experiments on various cancer cell lines indicated that treatment with this compound resulted in marked cytotoxicity and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine, and how can reaction conditions be optimized?

- Methodology : Synthesis of structurally similar benzothiophene derivatives often involves cyclization of thiophene precursors under controlled conditions. For example, hydroxylamine derivatives require protection of reactive functional groups (e.g., sulfanyl groups) to avoid side reactions. Optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to stabilize intermediates. Use TLC or HPLC to monitor reaction progress, as described for hydroxamic acid synthesis in related studies .

- Key Data : Pilot studies on analogous compounds show yields improve from 45% to 72% when using anhydrous conditions and nitrogen atmospheres to prevent oxidation of sulfanyl groups .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

- Methodology :

- 1H/13C NMR : Identify substituents on the benzothiophene core (e.g., methyl groups at C6 and methylsulfanyl at C3) via coupling patterns and chemical shifts. For example, deshielded protons near sulfur atoms typically appear at δ 2.8–3.5 ppm .

- IR : Confirm hydroxylamine (-NH-O) and sulfanyl (-S-CH3) groups via stretches at 3200–3400 cm⁻¹ (N-H) and 650–700 cm⁻¹ (C-S) .

- MS : Use high-resolution MS to distinguish molecular ion peaks (e.g., [M+H]+) from fragmentation products, ensuring no loss of methylsulfanyl groups during ionization .

Advanced Research Questions

Q. How does the electronic configuration of the benzothiophene core influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology : Perform DFT calculations to map electron density on the benzothiophene ring. The fused dihydro structure and electron-withdrawing hydroxylamine group may create localized electron-deficient regions, favoring nucleophilic attack at C4. Compare with experimental results from electrophilic substitution reactions (e.g., nitration or halogenation) to validate computational models .

- Data Contradiction : Discrepancies between predicted and observed reactivity (e.g., unexpected regioselectivity) may arise from solvent effects or steric hindrance from 6,6-dimethyl groups. Use solvent parameter databases (e.g., Kamlet-Taft) to adjust computational inputs .

Q. What strategies can mitigate oxidative degradation of the methylsulfanyl group during long-term stability studies?

- Methodology :

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH and monitor degradation via HPLC. Add antioxidants (e.g., BHA at 0.1% w/w) to reduce sulfoxide formation, as demonstrated in hydroxamic acid stabilization .

- Protective Formulations : Encapsulate the compound in cyclodextrins or lipid-based nanoparticles to shield reactive sites. Prior studies on sulfanyl-containing drugs show a 3-fold increase in half-life using β-cyclodextrin complexes .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for this compound targeting kinase inhibition?

- Methodology :

- Core Modifications : Synthesize analogs with variations at C3 (e.g., replacing methylsulfanyl with ethylsulfanyl) and C6 (e.g., removing dimethyl groups).

- Assays : Test kinase inhibition (IC50) against a panel of 50+ kinases (e.g., EGFR, JAK2) using fluorescence polarization assays. Include positive controls (e.g., staurosporine) and validate with Western blotting for downstream phosphorylation .

- Statistical Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, LogP) with activity. For example, bulky C6 substituents may reduce potency due to steric clashes in kinase ATP pockets .

Q. How to resolve contradictions in reported solubility data across different solvent systems?

- Methodology :

- Solubility Screening : Use the shake-flask method in 12 solvents (e.g., water, DMSO, ethanol) at 25°C. Measure solubility via UV-Vis at λmax ≈ 280 nm (benzothiophene absorption).

- Data Reconciliation : Discrepancies may arise from polymorphism or residual solvents. Characterize crystallinity via XRD and purity via GC-MS. For example, residual DMF in samples can artificially enhance solubility in hydrophobic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.